

# LAS190792: A Synergistic Approach in Respiratory Disease Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LAS190792 |           |
| Cat. No.:            | B11935823 | Get Quote |

A Comparison Guide for Researchers and Drug Development Professionals

**LAS190792** (also known as AZD8999) is a novel bifunctional molecule in development for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1] As a Muscarinic Antagonist and β2-Adrenoceptor Agonist (MABA), **LAS190792** combines two clinically validated bronchodilator mechanisms in a single entity.[2] This guide provides an objective comparison of **LAS190792**'s performance with other relevant compounds and details the synergistic anti-inflammatory effects observed when combined with an inhaled corticosteroid (ICS).

### **Comparative Preclinical Pharmacology**

**LAS190792** has been pharmacologically characterized in comparison to other long-acting bronchodilators. The following table summarizes its potency and activity at relevant receptors.



| Compound                  | Target                                 | Assay Type                                                           | pIC50 / pEC50 |
|---------------------------|----------------------------------------|----------------------------------------------------------------------|---------------|
| LAS190792                 | Human M3 Receptor                      | Binding Assay                                                        | 8.8[1]        |
| Human β2-<br>Adrenoceptor | Functional Assay<br>(isolated trachea) | 9.6[1]                                                               |               |
| Human β1-<br>Adrenoceptor | Binding Assay                          | 7.5[3]                                                               |               |
| Human β3-<br>Adrenoceptor | Binding Assay                          | 5.6[3]                                                               |               |
| Batefenterol              | Human M3 Receptor                      | Functional Assay<br>(human tissue, in<br>presence of<br>propranolol) | 7.9[1]        |
| Tiotropium                | -                                      | -                                                                    | -             |
| Indacaterol               | -                                      | -                                                                    | -             |
| Olodaterol                | -                                      | -                                                                    | -             |

pIC50 is the negative logarithm of the half maximal inhibitory concentration. pEC50 is the negative logarithm of the half maximal effective concentration. A higher value indicates greater potency.

Preclinical studies have demonstrated that nebulized **LAS190792** effectively inhibits acetylcholine-induced bronchoconstriction in animal models with a sustained duration of action (t1/2: 13.3 h) and minimal cardiac effects.[1] Its relaxant potency in electrically stimulated tissue is comparable to batefenterol, and it exhibits a longer duration of action in isolated tissue.[1]

## Synergistic Anti-inflammatory Effects with Fluticasone Propionate

A significant finding is the synergistic anti-inflammatory effect observed when **LAS190792** is combined with the inhaled corticosteroid, fluticasone propionate. This synergy is particularly relevant for the development of triple combination therapies (MABA/ICS).



#### **Quantitative Analysis of Synergy**

In a study using peripheral blood neutrophils from patients with COPD, non-effective concentrations of **LAS190792** and fluticasone propionate were combined, resulting in a significant and synergistic inhibition of inflammatory mediator release.

| Treatment                                      | Concentration    | % Inhibition of IL-8, MMP9,<br>GM-CSF, IL-1β Release<br>(LPS-induced) |
|------------------------------------------------|------------------|-----------------------------------------------------------------------|
| LAS190792 (AZD8999)                            | 0.01 nM          | Not effective                                                         |
| Fluticasone Propionate                         | 0.1 nM           | Not effective                                                         |
| LAS190792 + Fluticasone<br>Propionate          | 0.01 nM + 0.1 nM | ~50%[1]                                                               |
| LAS190792 (alone, at effective concentrations) | -                | ~50% (maximum inhibition)[1]                                          |

### **Experimental Protocol: In Vitro Anti-inflammatory Assay**

Objective: To assess the synergistic anti-inflammatory effects of **LAS190792** and fluticasone propionate.

Cell Type: Peripheral blood neutrophils isolated from healthy volunteers and patients with COPD.[1]

#### Methodology:

- Neutrophils were incubated with **LAS190792** and/or fluticasone propionate for 1 hour.[1]
- The cells were then stimulated with lipopolysaccharide (LPS) for 6 hours to induce an inflammatory response.[1]
- Cell culture supernatants were collected.
- The concentrations of the inflammatory mediators Interleukin-8 (IL-8), Matrix
  Metallopeptidase 9 (MMP9), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF),



and Interleukin-1 $\beta$  (IL-1 $\beta$ ) were measured using ELISA.[1]

 Synergy was determined by combining non-effective concentrations of each drug and observing a significant inhibitory effect.[1]

## **Mechanism of Synergy and Signaling Pathway**

The synergistic anti-inflammatory effect of the **LAS190792** and fluticasone propionate combination is attributed to a multi-faceted interaction at the molecular level. The proposed mechanism involves the enhancement of the corticosteroid's anti-inflammatory action.

The combination of **LAS190792** and fluticasone propionate leads to:

- Increased expression of glucocorticoid receptor α (GRα).[1]
- Enhanced activation of the glucocorticoid response element (GRE).[1]
- Induction of the anti-inflammatory gene, Mitogen-Activated Protein Kinase Phosphatase 1 (MKP1).[1]
- Inhibition of the phosphorylation of key inflammatory signaling molecules: ERK1/2, p38, and GR-Ser226.[1]





Click to download full resolution via product page

Caption: Proposed mechanism for the synergistic anti-inflammatory effects of **LAS190792** and fluticasone propionate.

## **Experimental Workflow**

The following diagram illustrates the workflow for assessing the in vitro anti-inflammatory synergy.





Click to download full resolution via product page

Caption: Workflow for in vitro assessment of synergistic anti-inflammatory effects.

#### Conclusion

**LAS190792** is a potent MABA with a promising preclinical profile. The demonstration of synergistic anti-inflammatory effects when combined with fluticasone propionate provides a



strong rationale for the development of MABA/ICS combination therapies for respiratory diseases like COPD. This synergistic interaction, mediated through the enhancement of glucocorticoid receptor signaling, offers the potential for improved therapeutic outcomes by targeting both bronchodilation and inflammation more effectively. Further clinical investigation is warranted to translate these preclinical findings into patient benefits.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In vitro anti-inflammatory effects of AZD8999, a novel bifunctional muscarinic acetylcholine receptor antagonist /β2-adrenoceptor agonist (MABA) compound in neutrophils from COPD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug interaction and chronic obstructive respiratory disorders PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LAS190792: A Synergistic Approach in Respiratory Disease Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935823#las190792-synergistic-effects-with-other-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com